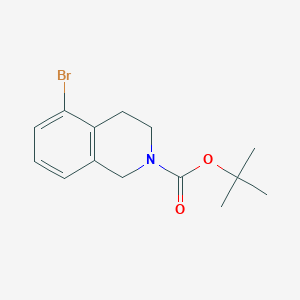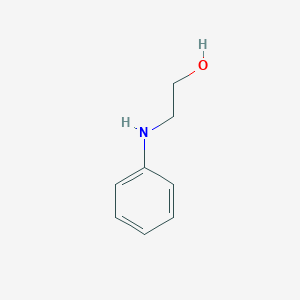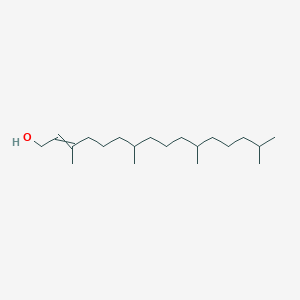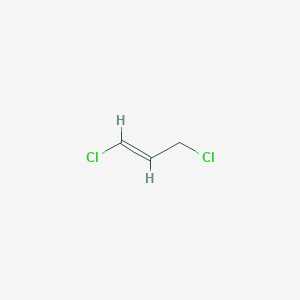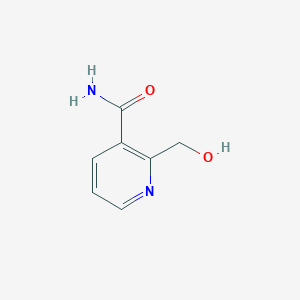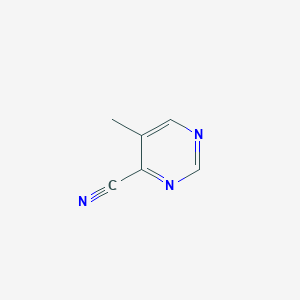
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride have been extensively studied. It has been reported to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress. Furthermore, it has been reported to have cardioprotective effects by reducing myocardial injury caused by ischemia-reperfusion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride in lab experiments is its versatility. It can be used in various assays to study its antimicrobial, anti-inflammatory, and anticancer properties. In addition, it can be used in cell culture experiments to study its biochemical and physiological effects. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride. One area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to study its potential applications in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. Furthermore, it could be interesting to investigate its potential applications in the development of novel antimicrobial agents and anticancer drugs.
Conclusion:
In conclusion, 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride involves the reaction of ethylindole with ethylene oxide in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This synthesis method has been reported in various scientific journals and has been successfully replicated in several laboratories.
Aplicaciones Científicas De Investigación
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
114737-76-7 |
|---|---|
Nombre del producto |
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride |
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-(7-ethyl-1H-indol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11;/h3-5,8,13-14H,2,6-7H2,1H3;1H |
Clave InChI |
RFFKMSOWRXBBIA-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO.Cl |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CN2)CCO.Cl |
Sinónimos |
7-ETHYL-3-(2-HYDROXYETHYL)INDOLE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







